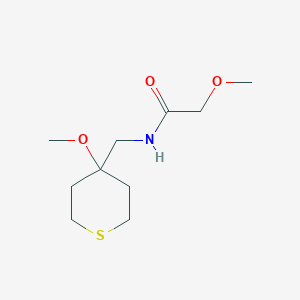

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(4-methoxythian-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-13-7-9(12)11-8-10(14-2)3-5-15-6-4-10/h3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZRTBALEWQONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1(CCSCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is , with a molecular weight of 348.5 g/mol. This compound features a methoxy group, a thiopyran ring, and an acetamide functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds structurally similar to 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide exhibit significant anticancer effects. For instance, studies on related methoxybenzoyl derivatives have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells at the G(2)/M phase. This mechanism is crucial for inducing apoptosis in various cancer cell lines, including prostate and melanoma models .

Table 1: Summary of Anticancer Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SMART-H | PC-3 (Prostate) | <10 | Tubulin inhibition |

| SMART-F | A375 (Melanoma) | <15 | Cell cycle arrest |

| 2-Methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide | MCF-7 (Breast) | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Similar compounds have demonstrated activity against various pathogens, including bacteria and fungi. For example, certain derivatives have shown potent antifungal activity by disrupting ergosterol synthesis in fungal membranes .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| 2-Methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide | TBD | TBD |

The proposed mechanism of action for 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide involves binding to specific cellular targets such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to altered cellular pathways and biological responses.

Case Studies

Several case studies highlight the efficacy of compounds similar to 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide:

- Study on Anticancer Efficacy : A study demonstrated that a related compound induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting that structural modifications can enhance therapeutic potential .

- Antimicrobial Evaluation : Another study reported the isolation of active constituents from natural sources that showed significant antifungal activity against resistant strains of fungi, indicating the potential for developing new antifungal agents based on similar structures .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Structural Differentiation

Heterocyclic Core :

- The target compound employs a thiopyran ring , which introduces sulfur’s larger atomic radius and lower electronegativity compared to the pyran rings in Compounds A and B. This may alter electronic distribution and intermolecular interactions (e.g., hydrogen bonding vs. van der Waals) .

- Compound A and B utilize oxygenated pyran rings, which are more polar and may exhibit higher aqueous solubility than the thiopyran analog.

Substituent Diversity :

- The target compound’s dual methoxy groups (on acetamide and thiopyran) contrast with Compound A ’s fluorophenylthio and 2-methoxyphenyl groups and Compound B ’s indolyl and 4-methoxyphenyl groups. Methoxy groups generally enhance metabolic stability but reduce solubility, whereas fluorophenyl and indolyl groups may improve target binding in pharmacological contexts .

Linker Flexibility :

- All compounds use a methylene (-CH2-) linker between the acetamide and heterocycle, ensuring conformational flexibility. However, steric effects from bulkier substituents (e.g., indolyl in Compound B) could restrict rotation compared to the target compound’s simpler thiopyran substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.